molecular formula C12H16O4S B1367265 Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 18516-19-3

Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B1367265
CAS No.: 18516-19-3
M. Wt: 256.32 g/mol
InChI Key: ZETOSWREBWGSHW-UHFFFAOYSA-N
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Description

Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with the molecular formula C12H16O4S It is a derivative of propanal, where the hydrogen atoms on the carbon adjacent to the aldehyde group are replaced by two methyl groups and a sulfonyl group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the following steps:

    Starting Material: The synthesis begins with 2,2-dimethylpropanal.

    Sulfonylation: The aldehyde group is protected, and the sulfonylation reaction is carried out using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at low temperatures to prevent side reactions.

    Deprotection: The protecting group is then removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanoic acid.

    Reduction: 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and sulfonyl groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The sulfonyl group can also participate in interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Propanal, 2,2-dimethyl-3-hydroxy-: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.

    Propanal, 2,2-dimethyl-3-[[(4-chlorophenyl)sulfonyl]oxy]-: Contains a chlorophenyl group instead of a methylphenyl group, which can affect its reactivity and applications.

Uniqueness

Propanal, 2,2-dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of both the aldehyde and sulfonyl groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2,2-dimethyl-3-oxopropyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-12(2,3)8-13/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETOSWREBWGSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511248
Record name 2,2-Dimethyl-3-oxopropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18516-19-3
Record name 2,2-Dimethyl-3-[[(4-methylphenyl)sulfonyl]oxy]propanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18516-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-oxopropyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal
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